An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, a non-proteinogenic amino acid, presents a unique structural scaffold that is of increasing interest in medicinal chemistry and drug development. Its constrained cyclobutane ring and the presence of both amino and hydroxyl functionalities offer opportunities for the design of novel therapeutic agents with specific conformational requirements. This technical guide provides a comprehensive overview of the known physicochemical properties of its cis and trans isomers, detailed synthetic protocols, predicted spectroscopic characteristics, and a discussion of its potential biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.
Physicochemical Properties
The physicochemical properties of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid are crucial for its handling, formulation, and biological activity. The data presented below has been compiled from various sources and distinguishes between experimental and calculated values.
Table 1: General and Physicochemical Properties
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₆H₁₁NO₃[1] | C₆H₁₁NO₃[2] |
| Molecular Weight | 145.16 g/mol [3][4] | 145.16 g/mol [2] |
| Appearance | White solid (predicted) | White crystalline powder[5] |
| Melting Point | Not available | ~175-178 °C[5] |
| Boiling Point | 326.2 ± 17.0 °C at 760 mmHg (Calculated)[6] | Not available |
| Density | 1.3 ± 0.1 g/cm³ (Calculated)[6] | Not available |
| pKa | 2.26 ± 0.40 (Predicted) | Not available |
| Solubility | Soluble in water | Fairly soluble in warm aqueous sodium hydroxide; limited solubility in organic solvents[5] |
| Flash Point | 151.1 ± 20.9 °C (Calculated)[6] | Not available |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Figure 1: Proposed synthetic workflow for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Detailed Methodologies
Step 1: [2+2] Photocatalytic Cycloaddition A photocatalytic [2+2] cycloaddition of a suitable dehydroamino acid with a styrene-type olefin can be employed to form the cyclobutane ring.[8]
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A solution of the dehydroamino acid and the olefin in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.
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A catalytic amount of an iridium-based photocatalyst, such as [Ir(dFCF3ppy2)dtbpy]PF6, is added.[8]
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The reaction mixture is degassed and then irradiated with visible light at room temperature for several hours until completion, monitored by TLC or LC-MS.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the cyclobutane precursor.
Step 2: Functional Group Interconversion The resulting cyclobutane precursor undergoes a series of reactions to introduce the hydroxymethyl group. This may involve reduction of an ester or carboxylic acid group followed by protection and subsequent deprotection steps.
Step 3: Deprotection and Isomer Separation
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The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).
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The resulting mixture of cis and trans isomers of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is then purified and separated using chromatographic techniques such as ion-exchange chromatography or HPLC to yield the pure isomers.
Spectroscopic Characterization (Predicted)
No experimental spectra for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid are currently available in the public domain. However, the expected spectroscopic features can be predicted based on its chemical structure and data from similar compounds.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring, the hydroxymethyl group, and the amino and carboxylic acid groups.
Table 2: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | Broad singlet |
| -NH₂ | 1.0 - 4.0 | Broad singlet |
| -CH(OH)- | 3.5 - 4.5 | Multiplet |
| -CH₂OH | 3.5 - 4.0 | Multiplet |
| Cyclobutane ring protons | 1.5 - 3.0 | Multiplets |
13C NMR Spectroscopy
The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the amino group, the carbon with the hydroxymethyl group, and the other ring carbons.
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| C-NH₂ | 50 - 60 |
| C-CH₂OH | 60 - 70 |
| -CH₂OH | 60 - 70 |
| Other cyclobutane ring carbons | 20 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
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O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
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N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
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O-H bend (alcohol): A band in the region of 1350-1450 cm⁻¹.
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C-N stretch (amine): A band in the region of 1000-1250 cm⁻¹.
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C-O stretch (alcohol): A band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight (145.16 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and parts of the cyclobutane ring.
Biological Activity and Signaling Pathways
As a non-proteinogenic amino acid, 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is not incorporated into proteins but can act as a modulator of various biological processes. Unnatural amino acids are increasingly utilized in drug discovery to enhance the properties of peptide-based drugs.[9]
Role as a Building Block in Drug Discovery
This compound serves as a valuable building block for the synthesis of novel pharmaceuticals.[10] The constrained cyclobutane scaffold can be used to create peptidomimetics with improved stability and receptor selectivity.[11] Its derivatives have been explored as metabotropic glutamate receptor modulators.[5]
Interaction with Amino Acid Transporters
A fluorinated analog, trans-1-amino-3-fluoro[1-¹⁴C]cyclobutanecarboxylic acid (anti-[¹⁴C]FACBC), has been shown to be a substrate for amino acid transporters (AATs), particularly the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2).[12] These transporters are often upregulated in cancer cells to meet their high metabolic demands. The uptake of anti-[¹⁴C]FACBC in prostate cancer cells was found to be mediated by these transporters.[12] This suggests that 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid may also interact with these transporters.
Hypothesized Signaling Pathway
Figure 2: Hypothesized signaling pathway involving amino acid transporters.
The proposed mechanism involves the uptake of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid into cells via amino acid transporters like LAT1 and ASCT2. This influx can contribute to the intracellular amino acid pool, which is sensed by pathways such as the mTORC1 signaling cascade.[13] Activation of mTORC1 is a key regulator of cell growth, proliferation, and metabolism. By potentially competing with natural amino acids for transport, this synthetic amino acid could modulate these downstream cellular processes, a mechanism of interest in cancer therapeutics.
Conclusion
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of this molecule is still emerging, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic approach, and insights into its potential biological roles. Further research is warranted to fully elucidate its experimental properties and explore its therapeutic potential, particularly in the context of modulating amino acid transport and signaling in disease states.
References
- 1. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | C6H11NO3 | CID 360046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. 109794-96-9|cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. CAS # 116823-32-6, cis-1-Amino-3-(Hydroxymethyl)Cyclobutanecarboxylic Acid: more information. [chemblink.com]
- 5. trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid; CAS No.: 116823-32-6 [chemshuttle.com]
- 6. CAS # 116823-32-6, cis-1-Amino-3-(Hydroxymethyl)Cyclobutanecarboxylic Acid: more information. [ww.chemblink.com]
- 7. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
